Anticancer agent 41
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Capecitabine is synthesized through a multi-step process. The synthesis involves the reaction of 5-deoxy-5-fluorocytidine with various reagents under controlled conditions to form the final product . The reaction conditions typically include specific temperatures, pH levels, and catalysts to ensure the desired chemical transformations.
Industrial Production Methods: In industrial settings, Capecitabine is produced using continuous flow synthesis . This method offers several advantages, including better heat and mass transfer, improved process control, and safety. Continuous flow synthesis also allows for the integration of in-line analysis and purification tools, making the production process more efficient .
Chemical Reactions Analysis
Types of Reactions: Capecitabine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its conversion into the active compound, 5-fluorocytidine.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently.
Major Products Formed: The major product formed from these reactions is 5-fluorocytidine, which is the active compound responsible for the anticancer effects of Capecitabine .
Scientific Research Applications
Capecitabine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, Capecitabine is used as a model compound for studying prodrug activation and the mechanisms of drug action .
Biology: In biology, it is used to study the effects of anticancer drugs on cellular processes, including cell cycle regulation, apoptosis, and DNA synthesis .
Medicine: In medicine, Capecitabine is widely used in clinical trials and research studies to evaluate its efficacy and safety in treating various types of cancer . It is also used to study drug resistance mechanisms and to develop new therapeutic strategies .
Industry: In the pharmaceutical industry, Capecitabine is used as a reference compound for the development of new anticancer drugs . It is also used in the production of generic versions of the drug .
Mechanism of Action
Capecitabine exerts its effects by being enzymatically converted into 5-fluorocytidine, which inhibits the enzyme thymidylate synthase . This inhibition prevents the synthesis of thymidine, a nucleotide required for DNA replication . As a result, cancer cells are unable to proliferate and eventually undergo apoptosis . The molecular targets and pathways involved in this process include the inhibition of DNA synthesis and the induction of cell cycle arrest .
Comparison with Similar Compounds
- 5-Fluorouracil
- Tegafur
- S-1 (combination of tegafur, gimeracil, and oteracil)
Comparison: Capecitabine is unique among these compounds due to its oral bioavailability and its ability to be selectively activated in tumor tissues . Unlike 5-fluorouracil, which requires intravenous administration, Capecitabine can be taken orally, making it more convenient for patients . Additionally, its selective activation in tumor tissues reduces the risk of systemic side effects, making it a safer option for long-term treatment .
Properties
Molecular Formula |
C25H18Br2N2O3 |
---|---|
Molecular Weight |
554.2 g/mol |
IUPAC Name |
2,5-dibromo-3-(5-methoxy-2-methyl-1H-indol-3-yl)-6-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C25H18Br2N2O3/c1-11-18(14-6-4-5-7-16(14)28-11)20-22(26)25(31)21(23(27)24(20)30)19-12(2)29-17-9-8-13(32-3)10-15(17)19/h4-10,28-29H,1-3H3 |
InChI Key |
FKVALFMGXVALPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C3=C(C(=O)C(=C(C3=O)Br)C4=C(NC5=CC=CC=C54)C)Br |
Origin of Product |
United States |
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